molecular formula C15H9NO5 B12558907 4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid CAS No. 188648-35-3

4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid

Cat. No.: B12558907
CAS No.: 188648-35-3
M. Wt: 283.23 g/mol
InChI Key: NVHIXTPOJVARIH-UHFFFAOYSA-N
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Description

4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid is a heterocyclic compound that contains a furan ring, an oxazole ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid typically involves the reaction of furan derivatives with oxazole derivatives under specific conditions. One common method involves the condensation of furan-2-carbaldehyde with 4,5-dihydro-1,2-oxazole-5-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid: Contains a furan ring, oxazole ring, and benzoic acid moiety.

    4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzamide: Similar structure but with a benzamide moiety instead of benzoic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and oxazole rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

CAS No.

188648-35-3

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

4-[4-(furan-2-ylmethylidene)-5-oxo-1,2-oxazol-3-yl]benzoic acid

InChI

InChI=1S/C15H9NO5/c17-14(18)10-5-3-9(4-6-10)13-12(15(19)21-16-13)8-11-2-1-7-20-11/h1-8H,(H,17,18)

InChI Key

NVHIXTPOJVARIH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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